

Piroxicam-d3: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam-d3 is the deuterated form of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. The strategic replacement of three hydrogen atoms with deuterium atoms on the N-methyl group results in a heavier molecular weight, making it an ideal internal standard for mass spectrometry-based quantitative analysis of Piroxicam in biological matrices. This technical guide provides an in-depth overview of the physical and chemical properties of **Piroxicam-d3**, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of **Piroxicam-d3** are summarized in the table below. These properties are crucial for its handling, formulation, and analytical method development.

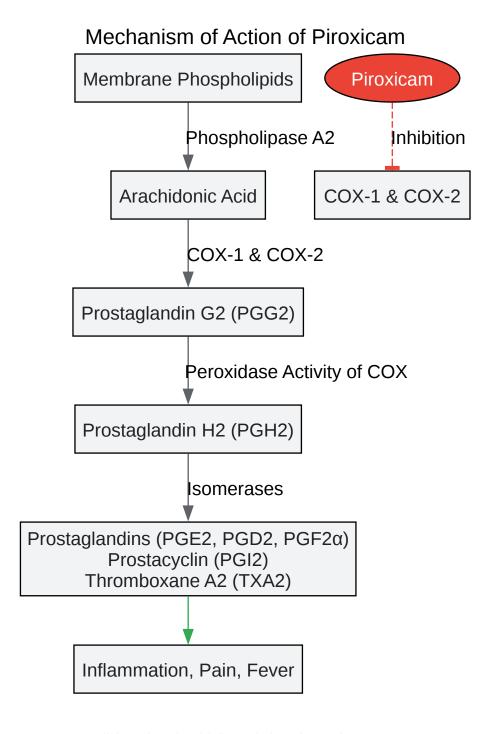


Property	Value	Reference
Chemical Name	4-hydroxy-2-(methyl-d3)-N- (pyridin-2-yl)-2H-benzo[e][1] [2]thiazine-3-carboxamide 1,1- dioxide	[3]
CAS Number	942047-64-5	[4]
Molecular Formula	C15H10D3N3O4S	[4]
Molecular Weight	334.36 g/mol	[3]
Melting Point	193-195 °C	[4]
Appearance	White to pale brown crystalline powder	[5]
Solubility	Soluble in DMSO and Methanol. Practically insoluble in water.	[6][7][8]
Storage Temperature	-20°C	[4]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Piroxicam, and by extension **Piroxicam-d3**, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][9] [10] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][11][12][13][14]





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Piroxicam inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols Determination of Melting Point



The melting point of **Piroxicam-d3** can be determined using a standard capillary melting point apparatus.

Procedure:

- A small amount of the crystalline Piroxicam-d3 is placed in a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
- The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A sharp melting point range is indicative of high purity.

Solubility Assessment

The solubility of **Piroxicam-d3** in various solvents can be determined using the shake-flask method.

Procedure:

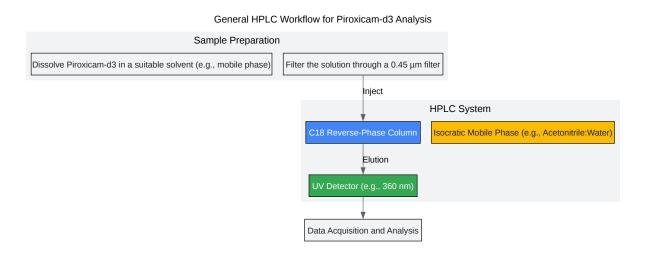
- An excess amount of Piroxicam-d3 is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to remove the undissolved solid.
- The concentration of Piroxicam-d3 in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for assessing the purity and concentration of **Piroxicam-d3**.



Workflow:



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A typical workflow for the HPLC analysis of **Piroxicam-d3**.

Example HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometry at a wavelength of approximately 360 nm.



Injection Volume: 20 μL.

• Temperature: Ambient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of **Piroxicam-d3** and to verify the position and extent of deuterium labeling.

Procedure:

- A small amount of Piroxicam-d3 is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
- The solution is transferred to an NMR tube.
- ¹H NMR and ¹³C NMR spectra are acquired. The absence or significant reduction of the N-methyl proton signal in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR spectrum, confirms the deuteration. ²H (Deuterium) NMR can also be performed to directly observe the deuterium signal.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Piroxicam-d3**, which is essential for its use as an internal standard.

Procedure:

- A solution of Piroxicam-d3 is introduced into the mass spectrometer, typically via an HPLC system (LC-MS).
- The compound is ionized using a suitable technique, such as electrospray ionization (ESI).
- The mass-to-charge ratio (m/z) of the molecular ion is measured, confirming the molecular weight.
- Tandem mass spectrometry (MS/MS) is used to generate a fragmentation pattern, which can be used for selective and sensitive quantification in multiple reaction monitoring (MRM)



mode.

Conclusion

Piroxicam-d3 is a critical tool for the accurate bioanalysis of Piroxicam. A thorough understanding of its physical and chemical properties, coupled with robust analytical methodologies, is essential for its effective application in research and drug development. The protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working with this important labeled compound.

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